Menaquinone 4-d7
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Overview
Description
Menaquinone 4-d7, also known as Vitamin K2 (20)-d7, is a deuterated form of menaquinone-4. It is a synthetic analog of Vitamin K2, where seven hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard for the quantification of menaquinone-4 in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Menaquinone 4-d7 involves the deuteration of menaquinone-4The deuteration is achieved by using deuterium gas (D2) under specific reaction conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often purified using chromatographic techniques to achieve the desired deuterium incorporation and chemical purity .
Chemical Reactions Analysis
Types of Reactions: Menaquinone 4-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form menaquinone epoxide.
Reduction: It can be reduced to form menaquinol, the hydroquinone form of menaquinone.
Substitution: The side chain can undergo substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Menaquinone epoxide.
Reduction: Menaquinol.
Substitution: Various substituted menaquinone derivatives.
Scientific Research Applications
Menaquinone 4-d7 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in the quantification of menaquinone-4 in analytical chemistry.
Biology: Studied for its role in cellular processes and as a marker in metabolic studies.
Medicine: Investigated for its potential benefits in bone health and cardiovascular health.
Industry: Used in the development of nutritional supplements and fortified foods
Mechanism of Action
Menaquinone 4-d7, like other forms of Vitamin K2, acts as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamic acid residues in specific proteins to form gamma-carboxyglutamic acid (Gla) residues. These Gla-containing proteins are essential for blood coagulation, bone metabolism, and other physiological processes. The deuterated form, this compound, is primarily used for analytical purposes and does not differ significantly in its mechanism of action from non-deuterated menaquinone-4 .
Comparison with Similar Compounds
Menaquinone-4: The non-deuterated form of Menaquinone 4-d7, commonly found in animal products and used in various health supplements.
Menaquinone-7: Another form of Vitamin K2 with a longer side chain, found in fermented foods like natto.
Phylloquinone (Vitamin K1): The plant-based form of Vitamin K, primarily involved in photosynthesis and blood coagulation
Uniqueness: this compound is unique due to its deuterium incorporation, which makes it an ideal internal standard for analytical quantification. This isotopic labeling allows for precise measurement and differentiation from non-deuterated forms in complex biological samples .
Properties
IUPAC Name |
5,6,7,8-tetradeuterio-2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+/i6D3,7D,8D,18D,19D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHGMERMDICWDU-CKBRGKTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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